molecular formula C18H17N3O2 B11298522 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11298522
M. Wt: 307.3 g/mol
InChI Key: VYTHTXFKAZJEPS-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a methylphenyl group, and a pyrazole ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-(3-hydroxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.

    Reduction: Formation of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
  • 3-(3-methoxyphenyl)-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
  • 3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-amine

Uniqueness

3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both methoxy and methylphenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-12-6-8-14(9-7-12)19-18(22)17-11-16(20-21-17)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,19,22)(H,20,21)

InChI Key

VYTHTXFKAZJEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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